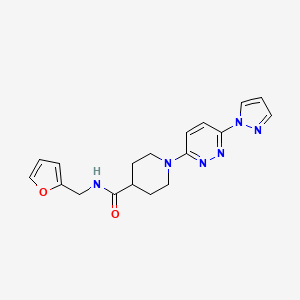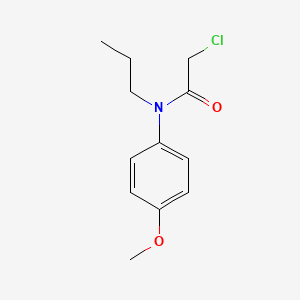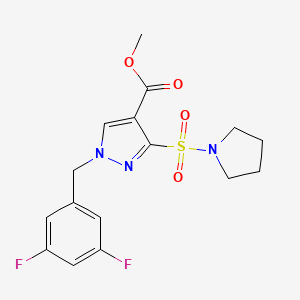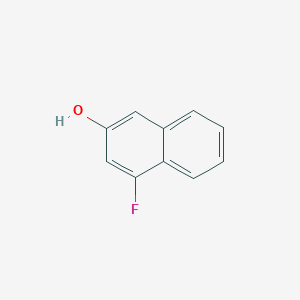
4-Fluoronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoronaphthalen-2-ol is an organic compound with the molecular formula C₁₀H₇FO It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a hydroxyl group at the second position
作用机制
Target of Action
Similar compounds such as flavonoids have been shown to target multiple genes/pathways including nuclear receptors, the aryl hydrocarbon receptor (ahr), kinases, receptor tyrosine kinases and g protein-coupled receptors .
Mode of Action
It is known that similar compounds like flavonoids exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They are effective in both chemoprevention and chemotherapy .
Biochemical Pathways
Similar compounds such as flavonoids have been shown to inhibit oxidative stress and related downstream responses including inflammatory diseases
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds, such as quinolones, are characterized by favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
Similar compounds such as flavonoids have been shown to exhibit anti-inflammatory and anticancer activities . They enhance the immune system and are effective in both chemoprevention and chemotherapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-hydroxynaphthalene. For instance, exposure to polycyclic aromatic hydrocarbons (PAHs), which include compounds like 1-Fluoro-3-hydroxynaphthalene, has been associated with various health effects . .
生化分析
Biochemical Properties
The biochemical properties of 1-Fluoro-3-hydroxynaphthalene are not yet fully understood due to the limited research available. It is known that fluoro-organic compounds, such as 1-Fluoro-3-hydroxynaphthalene, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The cellular effects of 1-Fluoro-3-hydroxynaphthalene are currently not well-documented. It is known that PAHs and their metabolites can have significant effects on various types of cells and cellular processes . For example, certain PAH metabolites have been associated with depression
Molecular Mechanism
The molecular mechanism of action of 1-Fluoro-3-hydroxynaphthalene is not yet fully understood. It is known that fluoro-organic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Fluoro-3-hydroxynaphthalene in laboratory settings are currently not well-documented. It is known that the effects of PAHs and their metabolites can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 1-Fluoro-3-hydroxynaphthalene at different dosages in animal models are currently not well-documented. It is known that the effects of PAHs and their metabolites can vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that 1-Fluoro-3-hydroxynaphthalene is involved in are currently not well-documented. It is known that fluoro-organic compounds can be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of 1-Fluoro-3-hydroxynaphthalene within cells and tissues are currently not well-documented. It is known that PAHs and their metabolites can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of 1-Fluoro-3-hydroxynaphthalene is currently not well-documented. It is known that the subcellular localization of proteins and other biomolecules can be influenced by various factors, including targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoronaphthalen-2-ol typically involves the fluorination of naphthalen-2-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-2-ol is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 4-Fluoronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various halogenated or alkylated derivatives .
科学研究应用
4-Fluoronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
4-Fluoronaphthalen-1-ol: Similar structure but with the hydroxyl group at the first position.
4-Fluoronaphthalen-2-amine: Contains an amino group instead of a hydroxyl group.
4-Fluoronaphthalen-2-carboxylic acid: Contains a carboxyl group at the second position.
Uniqueness: 4-Fluoronaphthalen-2-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
属性
IUPAC Name |
4-fluoronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYITVIOKQRNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261683-46-8 |
Source


|
| Record name | 4-fluoronaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
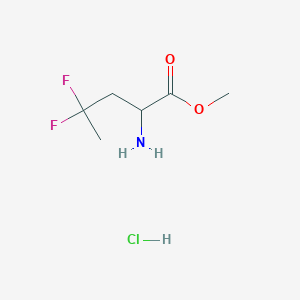
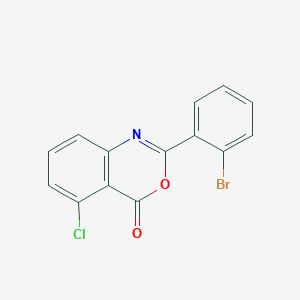
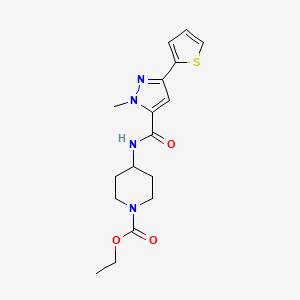
![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)
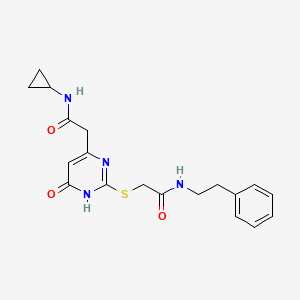
![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)
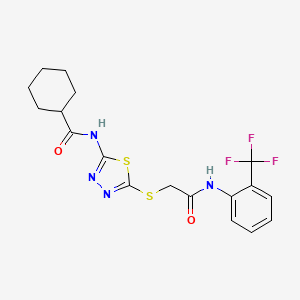
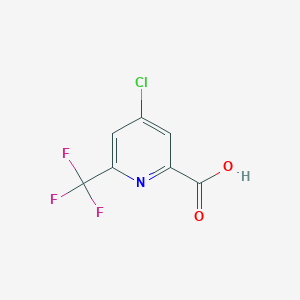

![3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2944645.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)
